

obese patient pharmacokinetic variability taranabant

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Compound Focus: Taranabant

CAS No.: 701977-09-5

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Frequently Asked Questions (FAQs)

- **Did obesity significantly alter the pharmacokinetics (PK) of taranabant?** Population PK analysis found that while some covariate effects were statistically significant, the magnitude of these effects was **modest and not considered clinically relevant**. Therefore, dose adjustment based on body size or other patient factors was not warranted [1] [2] [3].
- **What was the final structural model used to describe taranabant's PK?** A **three-compartment model** with first-order absorption and elimination best described the plasma concentration-time profile of **taranabant** [1] [2] [3].
- **Why was the development of taranabant discontinued?** Despite demonstrating efficacy for weight loss, clinical trials revealed an increased incidence of psychiatric adverse events (such as irritability, anxiety, and depression) and other side effects in the nervous and gastrointestinal systems [4] [5]. This unfavorable risk-benefit profile led to the discontinuation of its development [4].
- **By what mechanism was taranabant primarily cleared from the body?** **Taranabant** was almost exclusively cleared by metabolism via the **cytochrome P450 3A4 (CYP3A4)** enzyme, with minimal renal excretion of the parent compound [2].

Quantitative Pharmacokinetic Data

The table below summarizes the key population PK parameters and the influence of covariates, as identified in the primary analysis.

Parameter	Population Mean Estimate	Statistically Significant Covariates (Impact Not Deemed Clinically Relevant)
Apparent Clearance (CL/F)	25.4 L/h	Body Mass Index (BMI), Creatinine Clearance (CrCL) [1] [2] [3]
Apparent Steady-State Volume of Distribution (V _{ss} /F)	2,578 L	-
Apparent Volume of Peripheral Compartment (V _p /F)	Not specified	BMI, Age, CrCL, Gender [1] [3]
Apparent Intercompartmental Clearance (Q/F)	Not specified	Age [1] [3]

Experimental Protocols & Workflows

1. Population Pharmacokinetic Analysis Protocol

This protocol is based on the methodology from the primary population PK analysis [2].

- **Objective:** To characterize the population PK of **taranabant** and identify subject covariates that influence its pharmacokinetics.
- **Data Source:** Pooled data from **12 Phase 1 studies** and **one Phase 2 study**.
- **Study Population:** 187 healthy and 385 obese subjects.
- **Dosing:** Single and multiple oral doses ranging from 0.5 mg to 8 mg.
- **Data Points:** A total of 6,834 **taranabant** plasma concentrations.
- **Software:** Analysis was performed using **NONMEM**.
- **Covariate Analysis:** A standard approach was used, involving:
 - **Forward Selection:** A covariate was added if it improved the model at a significance level of $\alpha=0.05$.

- **Backward Elimination:** Included covariates were retained only if their removal significantly worsened the model at $\alpha=0.001$.
- **Model Evaluation:** Standard diagnostic plots and statistical tests were used to evaluate the model's goodness-of-fit.

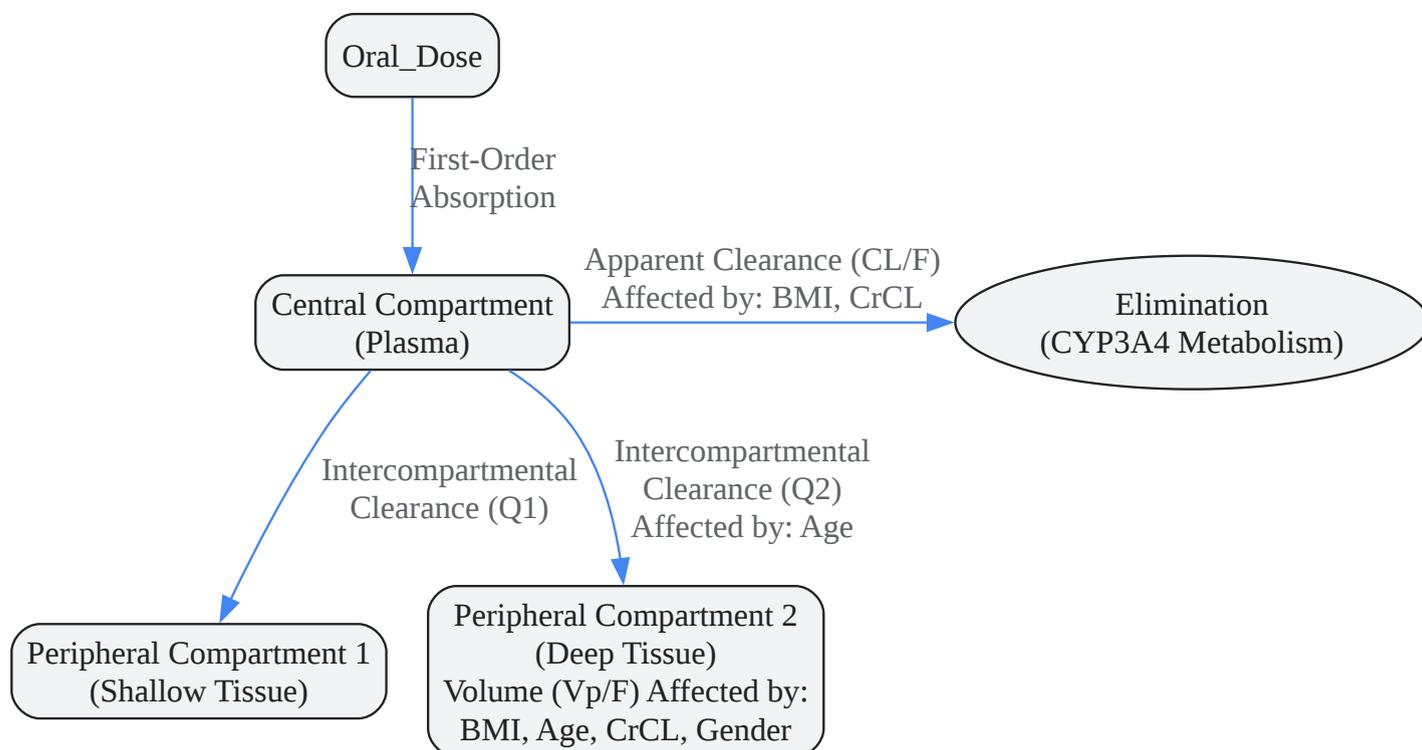
2. In-Vitro Protein Binding Assay

While not detailed in the main PK study, the high protein binding of **taranabant** was noted [2]. A standard equilibrium dialysis or ultrafiltration method can be used to confirm this.

- **Objective:** To determine the plasma protein binding of **taranabant**.
- **Materials:** **Taranabant**, human plasma, equilibrium dialysis device, buffer (e.g., phosphate-buffered saline).
- **Procedure:**
 - Spike **taranabant** into human plasma.
 - Place the spiked plasma in one chamber of the dialysis device, separated by a semi-permeable membrane from a buffer chamber.
 - Incubate at 37°C to allow equilibrium.
 - After incubation, collect samples from both the plasma and buffer chambers.
 - Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify **taranabant** concentrations in both matrices.
- **Calculation:**
 - Percent Protein Bound = $[(C_{\text{plasma}} - C_{\text{buffer}}) / C_{\text{plasma}}] \times 100$

Pharmacokinetic Model Visualization

The following diagram illustrates the structural model and key findings from the population PK analysis.



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References

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To cite this document: Smolecule. [obese patient pharmacokinetic variability taranabant]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544561#obese-patient-pharmacokinetic-variability-taranabant>]

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